An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(isocyano(tosyl)methyl)benzene
An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(isocyano(tosyl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Bromo-3-(isocyano(tosyl)methyl)benzene, a versatile building block with significant potential in synthetic and medicinal chemistry. Drawing upon established principles of organic chemistry and data from closely related analogues, this document will delve into the compound's physicochemical properties, synthesis, reactivity, and safe handling, offering valuable insights for its application in research and drug development.
Introduction: A Molecule of Strategic Importance
1-Bromo-3-(isocyano(tosyl)methyl)benzene belongs to the class of α-substituted tosylmethyl isocyanides (TosMIC derivatives). These compounds are renowned for their synthetic versatility, primarily owing to the unique combination of three key functional groups: the isocyanide, the tosyl group, and an acidic α-carbon.[1] The presence of a bromine atom on the phenyl ring further enhances its utility, providing a reactive handle for a variety of cross-coupling reactions and other transformations.[2] This strategic combination of functionalities makes 1-Bromo-3-(isocyano(tosyl)methyl)benzene a valuable intermediate for the synthesis of complex heterocyclic structures and other novel molecular entities with potential applications in pharmaceutical and material sciences.[2]
Physicochemical Properties
Precise experimental data for 1-Bromo-3-(isocyano(tosyl)methyl)benzene is not extensively available in public literature. However, based on the known properties of its constituent parts and data from chemical suppliers, we can compile a reliable profile.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₅H₁₂BrNO₂S | [Chem-Impex] |
| Molecular Weight | 350.24 g/mol | [Chem-Impex] |
| Appearance | Yellowish crystals | [Chem-Impex] |
| Melting Point | 123-128 °C | [Chem-Impex] |
| Boiling Point | Not available. Likely decomposes at high temperatures. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and acetone. Sparingly soluble in water. | [3][4] |
| CAS Number | 655256-70-5 | [Chem-Impex] |
Spectral Data (Predicted and based on Analogues):
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl and tosyl groups, a singlet for the methine proton, and a singlet for the methyl group of the tosyl moiety. Based on the data for the similar compound, 1-Azido-3-bromo-2-(isocyano(tosyl)methyl)benzene, the methine proton (α-proton) is expected to appear as a singlet around δ 6.44 ppm. The aromatic protons will appear in the range of δ 7.1-7.9 ppm, and the methyl protons of the tosyl group will be a singlet around δ 2.5 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will display signals for the isocyanide carbon (around δ 167 ppm), the α-carbon (around δ 75 ppm), and the aromatic carbons.[5]
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration is expected in the region of 2110-2165 cm⁻¹.[4]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tosyl group and bromine.
Synthesis and Mechanism
The synthesis of 1-Bromo-3-(isocyano(tosyl)methyl)benzene is anticipated to follow a well-established two-step procedure for the preparation of α-substituted tosylmethyl isocyanides.[6] This involves the formation of an N-formyl intermediate, followed by dehydration to yield the isocyanide.
Step 1: Synthesis of the N-Formyl Precursor
The initial step involves the reaction of 3-bromobenzaldehyde, p-toluenesulfinic acid, and formamide. This reaction is analogous to a multi-component reaction where the aldehyde, a sulfinic acid, and an amide combine to form the stable N-(α-tosylbenzyl)formamide intermediate.
Figure 1: Synthesis of the N-formyl precursor.
Step 2: Dehydration to the Isocyanide
The N-formyl intermediate is then dehydrated to form the final isocyanide product. This is typically achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, or tosyl chloride in pyridine.[1]
Figure 2: Dehydration of the N-formyl intermediate.
Reactivity and Synthetic Applications
The synthetic utility of 1-Bromo-3-(isocyano(tosyl)methyl)benzene stems from the reactivity of its functional groups.
-
α-Carbon: The proton on the carbon adjacent to the isocyanide and tosyl groups is acidic and can be readily removed by a base to form a stabilized carbanion. This nucleophilic center can then participate in a variety of reactions.[7]
-
Isocyanide Group: The isocyanide carbon is nucleophilic and can undergo addition reactions. It is a key component in multicomponent reactions such as the Ugi and Passerini reactions.[4][8]
-
Tosyl Group: The tosyl group can act as a leaving group in certain reactions, facilitating the formation of new bonds.[9]
-
Bromo Group: The bromine atom on the aromatic ring is a versatile handle for various transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.
Key Reactions:
-
Van Leusen Reaction: This reaction allows for the synthesis of nitriles from ketones or oxazoles from aldehydes using TosMIC derivatives.[10][11]
-
Passerini and Ugi Reactions: These are powerful multicomponent reactions that utilize the isocyanide functionality to rapidly build molecular complexity, forming α-acyloxy carboxamides (Passerini) or α-acetamido carboxamides (Ugi).[4][12]
-
Cycloaddition Reactions: TosMIC derivatives can participate in [3+2] cycloaddition reactions to form various five-membered heterocyclic rings.[3]
Figure 3: Key reaction pathways involving 1-Bromo-3-(isocyano(tosyl)methyl)benzene.
Experimental Protocols and Safe Handling
General Handling Precautions: Isocyanides are known for their strong, unpleasant odors and potential toxicity. Tosyl-containing compounds can be irritants. Therefore, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Protocol: General Procedure for the Synthesis of a Tosylmethyl Isocyanide Derivative
This is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of 1-Bromo-3-(isocyano(tosyl)methyl)benzene.
Step A: Synthesis of N-(1-(3-bromophenyl)tosylmethyl)formamide
-
To a solution of 3-bromobenzaldehyde (1.0 eq) and formamide (2.5 eq) in a suitable solvent (e.g., acetonitrile/toluene mixture), add chlorotrimethylsilane (1.1 eq).[6]
-
Heat the mixture at 50 °C for 4-5 hours.
-
Add p-toluenesulfinic acid (1.5 eq) and continue heating for an additional 4-5 hours.[6]
-
Cool the reaction mixture to room temperature and add an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Add water and cool the mixture to 0 °C to precipitate the product.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Step B: Dehydration to 1-Bromo-3-(isocyano(tosyl)methyl)benzene
-
In a flask under a nitrogen atmosphere, dissolve the N-(1-(3-bromophenyl)tosylmethyl)formamide (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) followed by the dropwise addition of a base such as triethylamine (2.2 eq).[1]
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with an aqueous solution of sodium carbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
1-Bromo-3-(isocyano(tosyl)methyl)benzene is a highly functionalized and versatile building block with considerable potential in organic synthesis. Its unique combination of reactive sites allows for its participation in a wide array of chemical transformations, making it a valuable tool for the construction of complex molecules, particularly in the context of drug discovery and materials science. While detailed experimental data for this specific compound is limited, this guide provides a robust framework based on the well-established chemistry of related compounds, enabling researchers to effectively utilize this reagent in their synthetic endeavors. As with all reactive chemical species, appropriate safety precautions must be strictly adhered to during its handling and use.
References
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Sources
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- 3. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem -dibromoalkenes with arylsulfonyl methyl isocy ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10451E [pubs.rsc.org]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
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